5-Chloro-2-(ethylamino)phenol
Description
Properties
CAS No. |
193958-71-3 |
|---|---|
Molecular Formula |
C8H10ClNO |
Molecular Weight |
171.62 g/mol |
IUPAC Name |
5-chloro-2-(ethylamino)phenol |
InChI |
InChI=1S/C8H10ClNO/c1-2-10-7-4-3-6(9)5-8(7)11/h3-5,10-11H,2H2,1H3 |
InChI Key |
QABHYOIAINXVGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=C(C=C1)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(ethylamino)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 5-chloro-2-nitrophenol with ethylamine under reducing conditions to replace the nitro group with an ethylamino group . The reaction conditions often include the use of a solvent like ethanol and a reducing agent such as hydrogen gas or a metal catalyst.
Industrial Production Methods: Industrial production of 5-Chloro-2-(ethylamino)phenol may involve large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and distillation .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Chloro-2-(ethylamino)phenol can undergo oxidation reactions to form quinones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).
Substitution: Halogens (e.g., bromine, iodine), Lewis acids (e.g., aluminum chloride).
Major Products Formed:
Oxidation: Quinones.
Reduction: Ethyl derivatives.
Substitution: Halogenated phenols.
Scientific Research Applications
Chemistry: 5-Chloro-2-(ethylamino)phenol is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological activities. It has been studied for its antimicrobial, antiviral, and anti-inflammatory properties .
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its derivatives are employed in the manufacture of polymers and resins .
Mechanism of Action
The mechanism of action of 5-Chloro-2-(ethylamino)phenol involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor, affecting pathways related to oxidative stress and inflammation . The ethylamino group enhances its binding affinity to specific enzymes, making it a potent bioactive compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triclosan [5-Chloro-2-(2,4-dichlorophenoxy)phenol]
- Structure: Triclosan replaces the ethylamino group in 5-Chloro-2-(ethylamino)phenol with a dichlorophenoxy ether moiety.
- Applications : Widely used as a broad-spectrum antimicrobial agent in personal care products (e.g., soaps, toothpaste) and textiles .
- Mechanism: Inhibits bacterial enoyl-acyl carrier protein reductase (FabI), disrupting fatty acid synthesis .
- Toxicity : Linked to endocrine disruption (e.g., thyroid hormone interference), bioaccumulation, and environmental persistence due to its polychlorinated structure .
Key Differences from 5-Chloro-2-(ethylamino)phenol:
- The ethylamino group in 5-Chloro-2-(ethylamino)phenol may enhance water solubility compared to triclosan’s hydrophobic dichlorophenoxy group.
5-Chloro-2-[(4-chloro-2-hydroxyphenyl)methyl]phenol (2,2'-Methylene Bis(5-chlorophenol))
- Structure : Features a methylene bridge linking two 5-chloro-2-hydroxyphenyl groups.
- Applications : Used as a disinfectant and preservative in industrial settings .
Key Differences:
- The methylene bridge increases molecular weight and rigidity, reducing volatility compared to 5-Chloro-2-(ethylamino)phenol.
- Lacks the ethylamino group, which may alter metabolic pathways and biodegradability.
5-(Ethylamino)-4-methyl-2-nitrosophenol Hydrochloride
- Structure: Contains an ethylamino group at the 5-position and a nitroso (-NO) group at the 2-position.
- Applications: Intermediate in synthesizing benzo[a]phenoxazinium chloride dyes for near-infrared fluorescence imaging .
- Reactivity : The nitroso group enhances electrophilicity, enabling conjugation with biomolecules.
Key Differences:
- The nitroso group introduces redox activity absent in 5-Chloro-2-(ethylamino)phenol.
- Potential photostability issues due to the nitroso moiety.
Data Tables
Table 1: Structural and Functional Comparison
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